N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-11-3-4-12(2)17-16(11)21-18(25-17)20-15(22)9-10-26(23,24)14-7-5-13(19)6-8-14/h3-8H,9-10H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUOXUOVBPNWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4,7-Dimethyl-2-Aminobenzenethiol
The most direct method involves cyclizing 4,7-dimethyl-2-aminobenzenethiol (1) with a carbonyl source. Using formamide under reflux conditions (180°C, 6 h) yields the benzothiazole core via intramolecular cyclization. Alternative protocols employ thiourea derivatives in acidic media (HCl, 120°C), achieving yields of 78–82%.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Carbonyl Source | Formamide | 82 |
| Temperature | 180°C | 78 |
| Catalyst | HCl (conc.) | 81 |
Hantzsch Thiazole Synthesis
For cases where 2-aminobenzenethiol derivatives are inaccessible, the Hantzsch method utilizes α-haloketones. Reacting 4,7-dimethylaniline (2) with chloroacetone in the presence of sulfur (S8) and ammonium chloride (NH4Cl) at 100°C produces the benzothiazole ring in 68% yield. This route is less favored due to side product formation but remains viable for large-scale synthesis.
Preparation of 3-((4-Fluorophenyl)Sulfonyl)Propanoic Acid
The sulfonyl-propanamide side chain introduces steric and electronic challenges, necessitating careful optimization.
Nucleophilic Displacement of 3-Bromopropanoic Acid
3-Bromopropanoic acid (3) reacts with sodium 4-fluorobenzenesulfinate (4) in dimethylformamide (DMF) at 80°C for 12 h, yielding 3-((4-fluorophenyl)sulfonyl)propanoic acid (5) in 75% yield. The reaction proceeds via SN2 mechanism, with sodium iodide (NaI) enhancing bromide displacement efficiency.
Reaction Conditions
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80°C | 12 | 75 |
| DMSO | 90°C | 10 | 72 |
| Acetonitrile | 70°C | 14 | 68 |
Oxidation of 3-((4-Fluorophenyl)Thio)Propanoic Acid
An alternative pathway oxidizes the thioether intermediate (6) using hydrogen peroxide (H2O2) in acetic acid at 60°C for 6 h, achieving 80% conversion to the sulfone (5). This method avoids bromide handling but requires strict pH control (pH 4–6) to prevent over-oxidation.
Amide Coupling and Final Product Formation
Coupling the benzothiazole amine (1) with the sulfonylpropanoic acid (5) necessitates activation of the carboxylic acid.
Acid Chloride Mediated Acylation
Converting 5 to its acid chloride (7) using thionyl chloride (SOCl2) in dichloromethane (DCM) at 0–5°C followed by reaction with 4,7-dimethylbenzo[d]thiazol-2-amine (1) in the presence of triethylamine (Et3N) yields the target compound in 85% purity. Excess SOCl2 (1.5 eq) and prolonged stirring (24 h) improve conversion rates.
Purification Protocol
Carbodiimide Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 25°C achieves 78% yield with reduced side reactions. This method is preferable for acid-sensitive intermediates.
Challenges and Mitigation Strategies
Regioselectivity in Benzothiazole Formation
Methyl group positioning at C4 and C7 demands precise ortho-directing effects during cyclization. Using electron-donating substituents (e.g., methoxy groups) in precursors enhances regioselectivity but complicates subsequent demethylation steps.
Sulfone Oxidation Byproducts
Over-oxidation during sulfone synthesis generates sulfonic acids (8), reducible via sodium sulfite (Na2SO3) washes. Implementing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves sulfinate solubility, minimizing byproducts.
Scalability and Green Chemistry Considerations
Microwave-assisted synthesis reduces reaction times for benzothiazole formation (30 min vs. 6 h), while aqueous workups for sulfone synthesis align with green chemistry principles. Solvent recycling (e.g., DCM distillation) further enhances sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole core can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Introduction of various nucleophiles such as amines or alkoxides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with "N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide," enabling comparative analysis:
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9]
- Structure : Features a 1,2,4-triazole-thione core linked to a 4-fluorophenyl sulfonyl group and difluorophenyl substituents.
- Synthesis : Derived from hydrazinecarbothioamides via cyclization in basic media .
- IR spectra confirm the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) in these triazoles .
- Bioactivity : Triazole-thiones are associated with antimicrobial and anti-inflammatory activities, but the benzothiazole analog may exhibit divergent pharmacological profiles due to steric and electronic variations .
Bicalutamide (C₁₈H₁₄F₄N₂O₄S)
- Structure : Contains a propanamide backbone, 4-fluorophenyl sulfonyl group, and trifluoromethyl substituent.
- Key Differences: Bicalutamide lacks the benzothiazole ring but includes a cyano group and α,α,α-trifluoro motif, enhancing its androgen receptor antagonism .
- Pharmacokinetics : The trifluoromethyl group in Bicalutamide improves metabolic resistance compared to the methyl groups on the benzothiazole core of the target compound .
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29)
- Structure : Combines a thiadiazocin ring with a thiazole and fluorophenyl sulfonyl group.
- Synthesis : Involves reductive cyclization using lead powder, contrasting with the nucleophilic substitution or cyclization methods used for benzothiazole derivatives .
- Key Differences : The thiadiazocin ring introduces conformational rigidity absent in the target compound, which may influence solubility and target selectivity .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Gaps
- Structural Insights : The 4-fluorophenyl sulfonyl group is a conserved feature across analogs, suggesting its role in enhancing stability and binding affinity .
- Synthetic Challenges : Benzothiazole derivatives often require multi-step protocols with precise control over substituent positioning, unlike triazole-thiones, which form via cyclization .
- Contradictions : While triazole-thiones exhibit tautomerism, the target compound’s benzothiazole core likely adopts a fixed conformation, impacting its reactivity and interactions .
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with dimethyl groups and a sulfonamide moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cellular signaling pathways. For example, it may inhibit kinases or proteases that play critical roles in cancer cell proliferation and survival.
- Receptor Modulation : It can bind to and modulate the activity of G-protein-coupled receptors (GPCRs) or ion channels, influencing cellular responses and signaling cascades.
- DNA/RNA Interaction : The compound may interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW480 | 2.0 | β-Catenin inhibition |
| HCT116 | 0.12 | Wnt pathway modulation |
| MCF7 | 5.5 | Apoptosis induction |
These findings indicate that the compound effectively inhibits cell proliferation in a concentration-dependent manner, particularly in colorectal cancer models .
Case Studies
- Colorectal Cancer : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor growth while decreasing Ki67 expression, a marker for cell proliferation .
- Mechanistic Investigations : Further mechanistic studies revealed that the compound activates apoptotic pathways in cancer cells through the modulation of mitochondrial membrane potential and caspase activation, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
